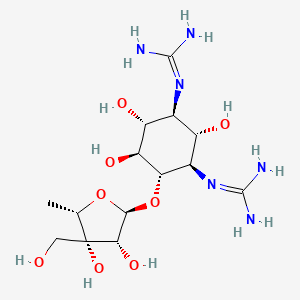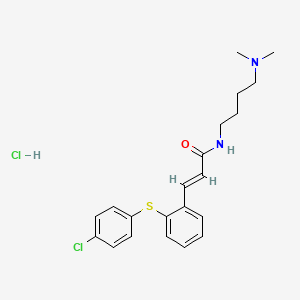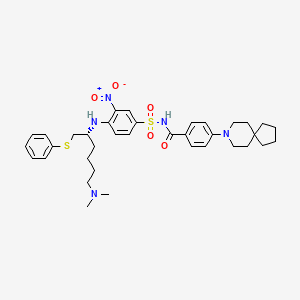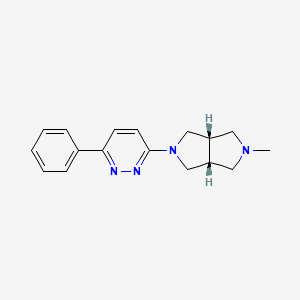
D-Streptamine, N,N'-bis(aminoiminomethyl)-4-O-(5-deoxy-3-C-(hydroxymethyl)-alpha-L-lyxofuranosyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AC 4437 is an aminoglycoside antibiotic.
Applications De Recherche Scientifique
Enzymatic Synthesis in Antibiotics
D-Streptamine is a crucial component in the enzymatic synthesis of aminoglycoside antibiotics. It is involved in the production of antibiotics like hygromycin B and spectinomycin. Enzymatic activities have been detected in various Streptomyces species, which methylate the amino groups of 2-deoxystreptamine, a structural relative of streptamine. These derivatives are substrates for enzymes involved in the biosynthesis of major aminoglycoside antibiotics, highlighting the central role of D-streptamine in antibiotic production (Walker, 2002).
Structural Studies in Aminosugars
D-Streptamine has been a subject of structural studies, particularly in understanding the structure of antibiotics like kanamycin. By analyzing derivatives like N,N′-Dimethyl-di-O-methyldeoxystreptamine, researchers have deduced structural aspects of antibiotics, contributing to the understanding of their molecular configuration and synthesis (Umezawa, Tatsuta, & Tsuchiya, 1966).
Role in Aminoglycoside Antibiotics
D-Streptamine, particularly in its deoxygenated form (2-deoxystreptamine), is a key structural feature of aminoglycoside antibiotics. It plays a crucial role in the biological activity of these antibiotics, which are significant in treating Gram-negative bacterial infections. The presence of 2-deoxystreptamine in antibiotics like streptomycin, tobramycin, and gentamicin, highlights its importance in clinical applications (Busscher, Rutjes, & van Delft, 2005).
Biosynthesis Pathways
The biosynthetic pathways involving D-streptamine are of significant interest. Studies on Micromonospora sagamiensis, a producer of aminoglycoside antibiotics, have revealed insights into the biosynthesis of 2-deoxystreptamine, indicating the conversion of glucose to this aminocyclitol. This research aids in understanding the production mechanisms of clinically important antibiotics (Kase, Iida, Odakura, Shirahata, & Nakayama, 1980).
Semisynthetic Antibacterial Derivatives
D-Streptamine derivatives, like garamine, have been prepared for the development of novel semisynthetic aminoglycoside antibacterials. These derivatives, derived from antibiotics like sisomicin, showcase the flexibility of D-streptamine in creating various antibacterial agents (Kugelman, Mallams, Vernay, Crowe, & Tanabe, 1976).
Propriétés
Numéro CAS |
63487-84-3 |
|---|---|
Nom du produit |
D-Streptamine, N,N'-bis(aminoiminomethyl)-4-O-(5-deoxy-3-C-(hydroxymethyl)-alpha-L-lyxofuranosyl)- |
Formule moléculaire |
C14H28N6O8 |
Poids moléculaire |
408.41 |
Nom IUPAC |
1,1'-((1S,2S,3R,4S,5S,6R)-4-(((2R,3R,4S,5S)-3,4-dihydroxy-4-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine |
InChI |
InChI=1S/C14H28N6O8/c1-3-14(26,2-21)10(25)11(27-3)28-9-5(20-13(17)18)6(22)4(19-12(15)16)7(23)8(9)24/h3-11,21-26H,2H2,1H3,(H4,15,16,19)(H4,17,18,20)/t3-,4-,5+,6-,7+,8-,9-,10-,11-,14+/m0/s1 |
Clé InChI |
ACTKLUZDHCNOLG-IJJDTDNZSA-N |
SMILES |
C[C@@H]1O[C@H]([C@@H]([C@]1(CO)O)O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2NC(N)=N)O)NC(N)=N)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AC 4437; AC-4437; AC4437 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamide](/img/structure/B605037.png)



![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)
![N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B605051.png)

![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)
![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)
![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)